4-Bromobenzyl thien-3-yl sulfide

Description

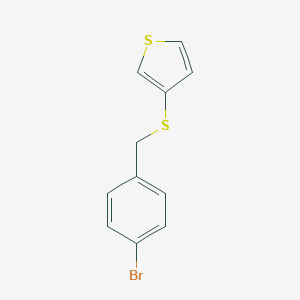

4-Bromobenzyl thien-3-yl sulfide is a sulfur-containing organic compound featuring a 4-bromobenzyl group linked to a thien-3-yl sulfide moiety. Structurally, it comprises a brominated benzyl group (C₆H₄BrCH₂) attached via a sulfide bond to a thiophene ring substituted at the 3-position.

Properties

Molecular Formula |

C11H9BrS2 |

|---|---|

Molecular Weight |

285.2 g/mol |

IUPAC Name |

3-[(4-bromophenyl)methylsulfanyl]thiophene |

InChI |

InChI=1S/C11H9BrS2/c12-10-3-1-9(2-4-10)7-14-11-5-6-13-8-11/h1-6,8H,7H2 |

InChI Key |

UHELKLLISUICNP-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1CSC2=CSC=C2)Br |

Canonical SMILES |

C1=CC(=CC=C1CSC2=CSC=C2)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

- 4-Bromobenzyl phenyl sulfide (C₆H₅-S-CH₂C₆H₄Br): Replaces the thienyl group with a phenyl ring.

- Benzyl 4-bromobenzyl sulfide (C₆H₅CH₂-S-CH₂C₆H₄Br): Features a benzyl group instead of thienyl.

- Triazole- and benzimidazole-based sulfides (e.g., compounds in –6): Incorporate heterocycles like 1,2,4-triazole or benzimidazole alongside the 4-bromobenzyl sulfide motif.

Table 1: Structural and Electronic Properties

*Calculated based on analogous structures.

Reactivity and Stability

- Synthesis Yields : 4-Bromobenzyl phenyl sulfide is synthesized in 46% yield (), comparable to thienyl derivatives, though steric/electronic differences (e.g., thienyl’s electron-rich sulfur) may alter reaction efficiency .

- Oxidation Behavior : Benzyl 4-bromobenzyl sulfide oxidizes to sulfoxides/sulfones using H₂O₂/ZrCl₄ (). Thienyl’s conjugated system may accelerate oxidation due to enhanced electron density at the sulfur atom compared to phenyl .

- Kinetic Reactivity : Ring-open isomers of 4-bromobenzyl derivatives react 3× faster than closed isomers (), suggesting substituent geometry (e.g., thienyl’s planar structure) could further modulate reactivity .

Table 2: Oxidation Rates of Sulfides

*Predicted based on electronic effects.

Physical and Solid-State Properties

- Melting Points : 4-Bromobenzyl phenyl sulfide melts at 76–78°C (). Thienyl derivatives may exhibit lower melting points due to reduced symmetry and weaker crystal packing .

- Crystallinity : Benzimidazole derivatives () show dihedral angles of 50–89° between aromatic planes, while thienyl’s planar structure may promote tighter packing .

Table 3: Solid-State Interactions

| Compound | Dihedral Angles* | Dominant Interactions |

|---|---|---|

| This compound | ~30–50° (predicted) | Br⋯Br, C–H⋯S |

| Benzimidazole derivative () | 42–89° | C–H⋯N, Br⋯Br |

*Between aromatic groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.